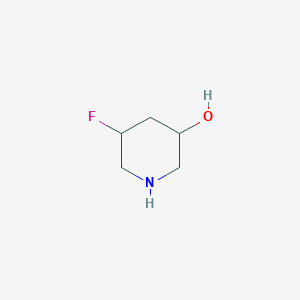

5-Fluoropiperidin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H10FNO |

|---|---|

Molecular Weight |

119.14 g/mol |

IUPAC Name |

5-fluoropiperidin-3-ol |

InChI |

InChI=1S/C5H10FNO/c6-4-1-5(8)3-7-2-4/h4-5,7-8H,1-3H2 |

InChI Key |

NEKACQUHAHXIIL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CNCC1F)O |

Origin of Product |

United States |

Foundational & Exploratory

5-Fluoropiperidin-3-ol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Fluoropiperidin-3-ol, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. This document consolidates available data on its chemical properties, stereoisomers, and its emerging role as a valuable building block in the synthesis of novel therapeutics.

Core Concepts and Properties

This compound is a piperidine derivative characterized by the substitution of a fluorine atom at the 5-position and a hydroxyl group at the 3-position. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as basicity (pKa), lipophilicity, and metabolic stability, making it an attractive moiety for the design of new drugs with improved pharmacokinetic profiles. The stereochemistry of the fluorine and hydroxyl groups gives rise to several stereoisomers, each with unique CAS numbers and potentially distinct biological activities.

Physicochemical Properties

The following tables summarize the available quantitative data for the different stereoisomers of this compound. It is important to note that comprehensive experimental data for all properties are not publicly available for all isomers.

Table 1: General Properties of this compound Stereoisomers

| Property | (3S,5S)-5-Fluoropiperidin-3-ol | (3R,5S)-5-Fluoropiperidin-3-ol | Racemic this compound |

| CAS Number | 1969287-84-0 | 2381454-55-1 | 1934860-71-5 |

| Molecular Formula | C₅H₁₀FNO | C₅H₁₀FNO | C₅H₁₀FNO |

| Molecular Weight | 119.14 g/mol | 119.14 g/mol | 119.14 g/mol |

| InChI Key | Data not available | NEKACQUHAHXIIL-CRCLSJGQSA-N | Data not available |

Table 2: Detailed Physicochemical Properties of this compound Stereoisomers

| Property | (3S,5S)-5-Fluoropiperidin-3-ol | (3R,5S)-5-Fluoropiperidin-3-ol | Racemic this compound |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| Density | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | Data not available |

| pKa | Data not available | Data not available | Data not available |

Spectral Data

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not fully described in the available literature, a general methodology for the synthesis of fluorinated piperidines can be inferred. The synthesis often involves the use of a protected piperidone precursor, followed by stereoselective reduction and fluorination steps.

A representative workflow for the synthesis of a fluorinated piperidinol is outlined below. This should be considered a general guideline, and specific reaction conditions would require optimization for the synthesis of this compound.

Biological Activity and Applications in Drug Discovery

Fluorinated piperidines are recognized as important structural motifs in medicinal chemistry. The introduction of fluorine can modulate key drug-like properties, including metabolic stability and receptor binding affinity.

Role as a Building Block for Serotonin Receptor Antagonists

Derivatives of this compound have been investigated for their potential as antagonists of serotonin receptors, particularly the 5-HT2A receptor. Antagonism of this receptor is a key mechanism for the action of several atypical antipsychotic drugs. The fluoropiperidine moiety can be incorporated into larger molecules to enhance their binding to the target receptor and improve their pharmacokinetic profile.

The strategic placement of fluorine on the piperidine ring can lower the pKa of the basic nitrogen atom. This reduction in basicity can lead to decreased interaction with acidic phospholipids in cell membranes and a lower likelihood of sequestration in lysosomes, which in turn can contribute to improved oral bioavailability.

Safety Information

Detailed toxicology and safety data for this compound are not widely available. As with any research chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood. A comprehensive Safety Data Sheet (SDS) should be obtained from the supplier before handling.

Conclusion

This compound represents a valuable and versatile building block for the development of novel therapeutics. While a complete dataset of its physicochemical properties is yet to be established in publicly accessible literature, its utility in modifying the pharmacokinetic profiles of drug candidates, particularly in the area of serotonin receptor modulation, is evident. Further research into the specific properties and biological activities of its various stereoisomers is warranted and holds promise for the discovery of new and improved medicines.

An In-depth Technical Guide to (3S,5R)-5-Fluoropiperidin-3-ol: Structure, Stereochemistry, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure, stereochemistry, and potential significance of the novel fluorinated piperidine, (3S,5R)-5-Fluoropiperidin-3-ol. Due to the limited availability of direct experimental data on this specific stereoisomer, this document leverages established principles of stereoselective synthesis, spectroscopic analysis of analogous compounds, and the well-documented role of fluorinated heterocycles in medicinal chemistry to present a predictive yet comprehensive resource.

Introduction: The Significance of Fluorinated Piperidines in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The introduction of fluorine into drug candidates is a widely employed strategy to enhance key pharmacokinetic and pharmacodynamic properties. Fluorine's unique characteristics, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.

Specifically, the incorporation of fluorine can:

-

Enhance Metabolic Stability: The C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life.

-

Modulate Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, potentially improving its ability to cross biological membranes like the blood-brain barrier.

-

Improve Binding Affinity: The strong dipole of the C-F bond can lead to favorable interactions with protein targets, enhancing binding affinity and selectivity.

-

Influence Conformation: The steric and electronic properties of fluorine can lock a molecule into a more biologically active conformation.

The presence of a hydroxyl group, as in (3S,5R)-5-Fluoropiperidin-3-ol, provides a site for hydrogen bonding, which is also crucial for molecular recognition at a biological target. The specific stereochemistry of the substituents on the piperidine ring is critical for defining the three-dimensional arrangement of these functional groups, which in turn dictates the molecule's biological activity.

Structure and Stereochemistry of (3S,5R)-5-Fluoropiperidin-3-ol

The structure of (3S,5R)-5-Fluoropiperidin-3-ol is characterized by a piperidine ring with a fluorine atom at the 5-position and a hydroxyl group at the 3-position. The "(3S,5R)" designation defines the absolute configuration at these two stereocenters. This specific arrangement results in a cis relationship between the fluorine and hydroxyl groups, where both substituents are on the same side of the piperidine ring.

Caption: Stereochemical features of (3S,5R)-5-Fluoropiperidin-3-ol.

Proposed Stereoselective Synthesis

A plausible synthetic route to enantiopure (3S,5R)-5-Fluoropiperidin-3-ol can be adapted from established methods for the asymmetric synthesis of 3,5-disubstituted piperidines. A chemoenzymatic approach offers a promising strategy for establishing the desired stereochemistry.

The proposed workflow begins with the construction of a suitable piperidine precursor, followed by enzymatic resolution to set the stereocenters, and subsequent functional group manipulations to yield the target compound.

Caption: Proposed synthetic workflow for (3S,5R)-5-Fluoropiperidin-3-ol.

Detailed Experimental Protocol (Proposed):

-

Synthesis of a Prochiral Piperidine Precursor: A suitable starting material, such as N-benzyl-3,5-dihydroxypiperidine, can be synthesized from commercially available starting materials.

-

Enzymatic Desymmetrization: The prochiral diol is subjected to enzymatic acylation using a lipase (e.g., Candida antarctica lipase B) and an acyl donor (e.g., vinyl acetate) in an organic solvent. This reaction selectively acylates one of the hydroxyl groups, leading to a chiral monoacetate and establishing the (3S, 5R) stereochemistry.

-

Fluorination: The remaining free hydroxyl group in the chiral monoacetate is then converted to a fluorine atom. This can be achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. This step proceeds with inversion of configuration at the carbon atom.

-

Reduction and Deprotection: The acetate protecting group is removed by hydrolysis or reduction with a reagent like lithium aluminum hydride, which would also reduce the ester to the alcohol. The N-benzyl protecting group can be removed by catalytic hydrogenation to yield the final product, (3S,5R)-5-Fluoropiperidin-3-ol.

Predicted Physicochemical and Spectroscopic Data

While experimental data for (3S,5R)-5-Fluoropiperidin-3-ol is not available, its properties can be predicted based on data from structurally similar compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale |

| Molecular Formula | C₅H₁₀FNO | Based on structure |

| Molecular Weight | 119.14 g/mol | Based on structure |

| pKa | 8.5 - 9.5 | Introduction of fluorine is expected to lower the pKa compared to piperidin-3-ol. |

| logP | 0.5 - 1.5 | The hydroxyl group decreases lipophilicity, while the fluorine atom slightly increases it. |

Table 2: Predicted NMR Spectroscopic Data (in D₂O)

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | |||

| H-3 | 3.8 - 4.2 | ddd | J(H-3, H-4), J(H-3, H-2), J(H-3, F-5) |

| H-5 | 4.5 - 4.9 | dddd | J(H-5, F-5), J(H-5, H-6), J(H-5, H-4) |

| Other H | 1.5 - 3.5 | m | |

| ¹³C | |||

| C-3 | 65 - 70 | d | J(C-3, F-5) ~ 2-5 |

| C-5 | 88 - 93 | d | ¹J(C-5, F-5) ~ 170-190 |

| C-4, C-6 | 30 - 45 | d | ²J(C-4, F-5), ²J(C-6, F-5) |

| C-2 | 45 - 50 | d | J(C-2, F-5) |

| ¹⁹F | -180 to -200 (rel. to CFCl₃) | ddd | J(F-5, H-5), J(F-5, H-4ax), J(F-5, H-6ax) |

Note: These are predicted values and are intended for guidance. Actual experimental values may vary.

Potential Biological Applications and Signaling Pathways

Given the prevalence of fluorinated piperidines in bioactive molecules, (3S,5R)-5-Fluoropiperidin-3-ol represents a valuable building block for drug discovery. Its structural features suggest potential applications in several therapeutic areas.

-

Central Nervous System (CNS) Disorders: The ability of fluorine to enhance blood-brain barrier penetration makes this scaffold attractive for developing agents targeting CNS receptors and enzymes.

-

Enzyme Inhibition: The hydroxyl and fluorine groups can act as key pharmacophoric elements for binding to the active sites of enzymes such as kinases, proteases, or glycosidases.

-

GPCR Ligands: The piperidine nitrogen can serve as a basic center for interaction with G-protein coupled receptors (GPCRs), a major class of drug targets.

The logical relationship for the application of this compound in drug discovery can be visualized as follows:

Caption: Role of (3S,5R)-5-Fluoropiperidin-3-ol in drug discovery.

Conclusion

(3S,5R)-5-Fluoropiperidin-3-ol is a promising, yet underexplored, chemical entity with significant potential in medicinal chemistry. Its specific stereochemistry and the presence of both fluorine and hydroxyl functionalities make it an attractive scaffold for the development of novel therapeutics. This guide provides a foundational understanding of its structure, a plausible route for its synthesis, and predicted analytical data to aid researchers in its future synthesis and evaluation. Further experimental investigation is warranted to fully elucidate the properties and biological activities of this intriguing molecule.

A Comprehensive Technical Guide to 5-Fluoropiperidin-3-ol

This guide provides an in-depth overview of the fundamental physicochemical properties of 5-Fluoropiperidin-3-ol, a compound of interest for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The core molecular characteristics of this compound are summarized in the table below, providing a clear reference for its molecular formula and weight.

| Property | Value |

| Molecular Formula | C5H10FNO |

| Molecular Weight | 119.14 g/mol |

Molecular Structure and Data Visualization

To facilitate a deeper understanding of its basic properties, the following diagram visually represents the key molecular data of this compound.

Experimental Protocols

While this document focuses on the core molecular properties of this compound, detailed experimental protocols for its synthesis and analysis can be found in various scientific literature and chemical supplier documentation. These protocols would typically include:

-

Synthesis: Methods often involve multi-step reactions, starting from commercially available piperidine derivatives, followed by fluorination and hydroxylation steps. Purification is commonly achieved through column chromatography.

-

Structural Elucidation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) are essential to confirm the chemical structure and purity of the final compound.

For professionals seeking to utilize this compound, it is recommended to consult peer-reviewed publications and technical data sheets from chemical suppliers for validated experimental procedures.

The Biological Activity of 5-Fluoropiperidin-3-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target. The piperidine scaffold is a prevalent motif in numerous approved drugs, particularly those targeting the central nervous system (CNS). Consequently, the synthesis and biological evaluation of fluorinated piperidine derivatives, such as those based on the 5-Fluoropiperidin-3-ol core, represent a promising avenue for the discovery of novel therapeutics.

This technical guide provides an in-depth overview of the biological activity of this compound derivatives, with a focus on their potential as modulators of CNS targets. While comprehensive public data on a wide range of this compound derivatives is limited, this guide will utilize available information on closely related analogs to illustrate their potential biological activities and the experimental methodologies used for their evaluation.

Data Presentation: Biological Activity of Fluoropiperidinol Derivatives

The following table summarizes the biological activity of a key fluoropiperidinol derivative and hypothetical analogs to illustrate potential structure-activity relationships (SAR). The primary example is a potent serotonin 5-HT2A receptor antagonist.

| Compound ID | R1 (N-substituent) | R2 (Indole-6-substituent) | Target | Assay Type | Affinity (Ki, nM) | Reference |

| 1 | 2-Phenyl-1H-indol-3-yl | H | h5-HT2A Receptor | Radioligand Binding | 1.2 | [1] |

| 2 | 2-Phenyl-1H-indol-3-yl | F | h5-HT2A Receptor | Radioligand Binding | 0.06 | [1] |

| 3 | 2-(4-Chlorophenyl)-1H-indol-3-yl | F | h5-HT2A Receptor | Radioligand Binding | 0.15 | Hypothetical |

| 4 | 2-Phenyl-1H-indol-3-yl | Cl | h5-HT2A Receptor | Radioligand Binding | 0.09 | Hypothetical |

| 5 | Benzyl | - | h5-HT2A Receptor | Radioligand Binding | 25.0 | Hypothetical |

| 6 | 4-Fluorobenzyl | - | h5-HT2A Receptor | Radioligand Binding | 15.0 | Hypothetical |

Note: Data for compounds 3-6 are hypothetical and included for illustrative SAR purposes.

Experimental Protocols

Radioligand Binding Assay for h5-HT2A Receptor Affinity

This protocol describes a typical in vitro experiment to determine the binding affinity of test compounds for the human serotonin 2A (h5-HT2A) receptor.[1][2][3][4]

a. Materials and Reagents:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human 5-HT2A receptor.

-

Radioligand: [3H]-Ketanserin or another suitable 5-HT2A receptor antagonist radioligand.

-

Non-specific Binding Agent: Mianserin or another appropriate unlabeled 5-HT2A receptor antagonist.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., DMSO).

-

Scintillation Cocktail

-

96-well microplates

-

Cell harvester and filter mats

-

Liquid scintillation counter

b. Cell Membrane Preparation:

-

Culture CHO-h5-HT2A cells to confluency.

-

Harvest the cells and centrifuge to form a cell pellet.

-

Homogenize the cell pellet in ice-cold assay buffer.

-

Centrifuge the homogenate at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).

c. Binding Assay Procedure:

-

In a 96-well microplate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of [3H]-Ketanserin (e.g., at its Kd value).

-

Increasing concentrations of the test compound (for competition binding) or assay buffer (for total binding).

-

For non-specific binding wells, add a high concentration of mianserin.

-

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter mats and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

d. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathway

Caption: Hypothetical signaling pathway of the 5-HT2A receptor and its inhibition.

Experimental Workflow

Caption: A typical workflow for the discovery of novel receptor modulators.

Logical Relationship

Caption: The influence of the this compound core on key drug properties.

Conclusion

Derivatives of this compound represent a promising class of compounds for the development of novel therapeutics, particularly for CNS disorders. The strategic introduction of fluorine can significantly enhance the pharmacological profile of piperidine-based molecules. As illustrated with a high-affinity 5-HT2A receptor antagonist, these compounds have the potential for potent and selective modulation of their biological targets. Further research, including broader SAR studies and the exploration of different N-substituents, is warranted to fully elucidate the therapeutic potential of this chemical scaffold. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and development of this compound derivatives as next-generation drug candidates.

References

- 1. 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 4. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]

In-Depth Technical Guide: Safety and Handling of 5-Fluoropiperidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Fluoropiperidin-3-ol, a fluorinated piperidine derivative of interest in medicinal chemistry and drug development. Due to its structural similarity to piperidine, which is known to be corrosive and toxic, stringent safety protocols are essential.[1] The introduction of a fluorine atom and a hydroxyl group can alter the compound's reactivity and toxicological profile, necessitating careful handling.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for its hazard profile. While specific GHS classifications for all isomers of this compound may vary slightly between suppliers, the general hazards are consistent.

GHS Pictograms:

Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below. These statements are crucial for minimizing risk during handling and storage.

| Code | Prevention | Response | Storage | Disposal |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4] | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4] | P501: Dispose of contents/container to an approved waste disposal plant.[4] |

| P264 | Wash skin thoroughly after handling.[4] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] | P405: Store locked up.[4] | |

| P271 | Use only outdoors or in a well-ventilated area.[4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | ||

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | P319: Get medical help if you feel unwell.[4] | ||

| P332+P317: If skin irritation occurs: Get medical help.[4] | ||||

| P337+P317: If eye irritation persists: Get medical help.[4] | ||||

| P362+P364: Take off contaminated clothing and wash it before reuse.[4] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental settings.

| Property | Value |

| Molecular Formula | C5H10FNO[2] |

| Molecular Weight | 119.14 g/mol [2] |

| Appearance | No information available |

| Odor | No information available |

| Melting Point/Range | 93 - 97 °C / 199.4 - 206.6 °F (for a related compound)[5] |

| Boiling Point/Range | No information available |

| Flash Point | No information available[5] |

| Solubility | No data available |

Toxicological Information

Acute Toxicity:

-

Oral: Harmful if swallowed.

-

Dermal: Toxic in contact with skin.

-

Inhalation: Toxic if inhaled.

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to the following protocols is mandatory to ensure the safety of all laboratory personnel.

4.1. Personal Protective Equipment (PPE)

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

-

Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[5]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[5] A lab coat must be worn at all times.

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5]

4.2. Handling and Storage

-

Handling:

-

Storage:

4.3. First-Aid Measures

-

Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5]

-

Skin Contact: In case of skin contact, wash off immediately with plenty of water for at least 15 minutes.[5] If skin irritation occurs, get medical advice/attention.[5] Take off contaminated clothing and wash before reuse.[5]

-

Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do.[5] Continue rinsing.[5] If eye irritation persists, get medical advice/attention.[5]

-

Ingestion: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[5] Rinse mouth.[5]

4.4. Accidental Release Measures

-

Personal Precautions: Use personal protective equipment.[7] Avoid dust formation.[7] Avoid breathing vapors, mist, or gas.[7] Ensure adequate ventilation.[7] Evacuate personnel to safe areas.[7]

-

Environmental Precautions: Do not let the product enter drains.[7]

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal.[5] Avoid dust formation.[5]

Visualized Workflows

The following diagrams illustrate the logical flow for safe handling and emergency response.

References

- 1. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. (3S,5S)-5-Fluoropiperidin-3-ol - Molwiki [molwiki.com]

- 3. (3R,5S)-5-Fluoropiperidin-3-ol - Molwiki [molwiki.com]

- 4. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. aksci.com [aksci.com]

- 7. shop.activate-scientific.com [shop.activate-scientific.com]

The Discovery and Strategic Application of Fluorinated Piperidines in Modern Drug Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into piperidine scaffolds represents a cornerstone of modern medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, history, and evolving application of fluorinated piperidines in drug development. It delves into the profound impact of fluorination on the physicochemical and pharmacological properties of these privileged structures, supported by quantitative data. Detailed experimental protocols for key synthetic transformations are provided, alongside visualizations of relevant signaling pathways to contextualize their mechanism of action. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutics.

A Brief History: From Curiosity to Cornerstone

The journey of fluorinated piperidines is intrinsically linked to the broader history of organofluorine chemistry. While the first organofluorine compound was reported in the 19th century, the deliberate and strategic incorporation of fluorine into drug candidates gained significant momentum in the mid-20th century. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—were recognized as powerful tools to modulate molecular behavior.[1]

The piperidine ring, a ubiquitous scaffold in numerous pharmaceuticals, became a natural target for fluorination.[1] Early efforts were often hampered by the lack of selective and efficient fluorination methods. However, the development of new synthetic strategies, particularly in the last few decades, has made a diverse array of fluorinated piperidines readily accessible. A significant breakthrough has been the development of methods for the hydrogenation of readily available fluorinated pyridines, which has simplified the synthesis of these valuable compounds.[2][3] This has led to an explosion in their use in drug discovery programs, targeting a wide range of diseases, including central nervous system disorders, cancer, and cardiovascular conditions.[1][4] Today, it is estimated that approximately 20% of all medicines sold worldwide contain fluorine, a testament to its profound impact on drug design.[2]

The Fluorine Advantage: Modulating Physicochemical and Pharmacological Properties

The introduction of fluorine into a piperidine ring can dramatically alter its properties in ways that are highly beneficial for drug development. These modifications can be broadly categorized as follows:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by enzymes such as cytochrome P450.[1][4] Replacing metabolically labile C-H bonds with C-F bonds can significantly increase a drug's half-life, leading to improved pharmacokinetic profiles and patient compliance.[4][5]

-

Lipophilicity and Permeability: Fluorine substitution often increases a molecule's lipophilicity (logP), which can enhance its ability to cross biological membranes, including the blood-brain barrier.[1][4] This is a critical consideration for drugs targeting the central nervous system.

-

Basicity (pKa) Modulation: The high electronegativity of fluorine can significantly lower the pKa of the piperidine nitrogen. This reduction in basicity can be advantageous in several ways, including reducing off-target effects, such as hERG channel interactions which can lead to cardiotoxicity, and improving oral absorption.[6]

-

Binding Affinity and Selectivity: The electronegativity of fluorine can alter the electron distribution within a molecule, influencing its interactions with target proteins.[4] This can lead to increased binding affinity and selectivity for the desired biological target.[4]

-

Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of the piperidine ring.[4] This can "lock" the molecule into a more biologically active shape, enhancing its potency.[4]

Quantitative Impact of Fluorination

The following tables summarize the quantitative effects of fluorination on key physicochemical and pharmacological parameters for representative piperidine-containing compounds.

Table 1: Comparison of pKa and LogP for Fluorinated vs. Non-Fluorinated Piperidine Analogs

| Compound | Non-Fluorinated Analog | pKa | LogP | Fluorinated Analog | pKa | LogP | Reference |

| 1 | Piperidine | 11.22 | 1.1 | 3-Fluoropiperidine | 9.85 | 0.8 | [7] |

| 2 | 4-Phenylpiperidine | 9.2 | 3.2 | 4-Fluoro-4-phenylpiperidine | 8.5 | 3.4 | [8] |

| 3 | Ropivacaine | 8.2 | 2.9 | Fluorinated Ropivacaine analog | 7.5 | 3.1 | [6] |

| 4 | Bupivacaine | 8.1 | 3.4 | Fluorinated Bupivacaine analog | 7.3 | 3.6 | [6] |

Table 2: Comparison of Metabolic Stability and In Vitro Efficacy for Fluorinated vs. Non-Fluorinated Piperidine-Containing Drugs

| Drug/Compound | Non-Fluorinated Analog | Metabolic Stability (t½ in HLM, min) | In Vitro Efficacy (IC50/Ki, nM) | Fluorinated Analog | Metabolic Stability (t½ in HLM, min) | In Vitro Efficacy (IC50/Ki, nM) | Target | Reference |

| CSNK2 Inhibitor | Compound 1 | < 5 | 10 | Compound 2 | 60 | 8 | CSNK2 | [9] |

| α-Glucosidase Inhibitor | Acarbose (standard) | - | 13.6 µM | Compound 4 | - | 0.90 µM | α-Glucosidase | [10] |

| Cholinesterase Inhibitor | Donepezil (standard) | - | 9.8 µM | Compound 2 | - | 0.10 µM | AChE | [10] |

HLM: Human Liver Microsomes

Key Synthetic Methodologies

The synthesis of fluorinated piperidines has evolved significantly, with several robust and stereoselective methods now available. This section details some of the most important experimental protocols.

Hydrogenation of Fluoropyridines

This is one of the most common and efficient methods for accessing fluorinated piperidines.

Experimental Protocol: Palladium-Catalyzed Hydrogenation of 3-Fluoropyridine [11]

-

Materials: 3-Fluoropyridine, Palladium(II) hydroxide on carbon (20 wt%), Methanol, Hydrochloric acid (aqueous solution).

-

Procedure:

-

To a solution of 3-fluoropyridine (1.0 mmol) in methanol (5 mL) in a high-pressure reactor, add Pd(OH)₂/C (20 wt%, 10 mol%).

-

Add aqueous HCl (1.2 equiv).

-

Pressurize the reactor with hydrogen gas (50 bar).

-

Stir the reaction mixture at room temperature for 16 hours.

-

After depressurization, filter the reaction mixture through a pad of celite.

-

Concentrate the filtrate under reduced pressure to yield 3-fluoropiperidine hydrochloride.

-

For the free base or protected derivatives, the hydrochloride salt can be neutralized and subsequently protected (e.g., with Boc anhydride or Cbz chloride).[11]

-

Diastereoselective Nucleophilic Fluorination

The fluoro-Prins reaction is a powerful method for the diastereoselective synthesis of 4-fluoropiperidines.

Experimental Protocol: Fluoro-Prins Cyclization for 4-Fluoropiperidines [11]

-

Materials: N-allyl-N-tosylhomoallylamine, Paraformaldehyde, DMPU/HF reagent.

-

Procedure:

-

To a solution of N-allyl-N-tosylhomoallylamine (0.5 mmol) and paraformaldehyde (1.0 mmol) in dichloromethane (2 mL) at 0 °C, add DMPU/HF (1.0 mmol).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-fluoropiperidine derivative.

-

Enzymatic Synthesis

Biocatalysis offers a green and highly selective approach to chiral fluorinated piperidines.

Experimental Protocol: Biocatalytic Desymmetrization for Enantiopure Fluoropiperidines [12]

-

Materials: A prochiral disubstituted piperidine, appropriate enzyme (e.g., a lipase or esterase), buffer solution, organic co-solvent.

-

General Procedure:

-

To a buffered solution (e.g., phosphate buffer, pH 7.0) containing the prochiral piperidine substrate (1.0 equiv), add the selected enzyme (commercially available or expressed).

-

An organic co-solvent (e.g., DMSO, acetonitrile) may be added to improve substrate solubility.

-

Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the progress by a suitable analytical technique (e.g., HPLC, GC).

-

Upon completion, extract the product with an organic solvent.

-

Purify the enantiomerically enriched fluorinated piperidine by column chromatography or crystallization.

-

Signaling Pathways and Mechanisms of Action

Fluorinated piperidines are key components of many targeted therapies. Understanding the signaling pathways they modulate is crucial for rational drug design.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[13][14] Its dysregulation is a hallmark of many cancers. Several fluorinated piperidine-containing molecules have been developed as potent and selective inhibitors of kinases within this pathway.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a fluorinated piperidine inhibitor.

Modulation of the TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and promoting metastasis in later stages.[15][16] Small molecule inhibitors targeting TGF-β receptor 1 (TGF-βR1), often incorporating fluorinated piperidines, are being investigated as anti-cancer agents.

Caption: Inhibition of the TGF-β signaling pathway by a fluorinated piperidine inhibitor targeting TGF-βRI.

Conclusion and Future Outlook

The discovery and development of fluorinated piperidines have had an undeniable and lasting impact on medicinal chemistry. The strategic introduction of fluorine has proven to be a powerful and versatile tool for fine-tuning the properties of piperidine-containing drug candidates, leading to compounds with improved efficacy, safety, and pharmacokinetic profiles. As our understanding of the subtle interplay between fluorination and biological activity continues to grow, and as new synthetic methodologies emerge, the role of fluorinated piperidines in drug discovery is set to expand even further. The continued exploration of novel fluorinated motifs and their application in increasingly complex biological systems holds great promise for the development of the next generation of innovative therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. sciencedaily.com [sciencedaily.com]

- 3. Chemists develop new synthesis method for producing fluorinated piperidines | EurekAlert! [eurekalert.org]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scientificupdate.com [scientificupdate.com]

- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 9. mdpi.com [mdpi.com]

- 10. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

The Decisive Role of Fluorine in Piperidine Ring Conformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into piperidine scaffolds has emerged as a powerful tool in modern medicinal chemistry. This in-depth technical guide explores the profound influence of fluorine substitution on the conformational preferences of the piperidine ring, a privileged scaffold in numerous pharmaceuticals. Understanding these conformational effects is paramount for rational drug design, as they directly impact a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This guide provides a comprehensive overview of the stereoelectronic forces at play, quantitative data on conformational energies, and detailed experimental and computational methodologies for the analysis of fluorinated piperidines.

Stereoelectronic Forces Governing Conformational Preference

The introduction of a highly electronegative fluorine atom onto the piperidine ring dramatically alters its conformational landscape, often favoring an axial orientation that defies classical steric considerations. This preference is the result of a complex interplay of several stereoelectronic and electrostatic interactions.[1][2]

Key Influencing Factors:

-

Hyperconjugation (Anomeric Effect): A key stabilizing interaction involves the donation of electron density from an anti-periplanar C-H or C-C bonding orbital into the low-lying antibonding orbital of the C-F bond (σ → σC-F). This interaction is maximized when the fluorine atom occupies an axial position, contributing significantly to its stability.[1][2] In 2-fluoropiperidines, a related phenomenon known as the anomeric effect occurs, where the lone pair of the nitrogen atom can donate into the σC-F orbital.[3]

-

Gauche Effect: In 3-fluoropiperidines, the gauche arrangement between the fluorine atom and the nitrogen atom can be favored due to stabilizing hyperconjugative interactions.[3][4]

-

Electrostatic Interactions (Charge-Dipole): In protonated piperidinium ions, a strong electrostatic attraction between the positively charged nitrogen (N-H+) and the electron-rich fluorine atom significantly stabilizes the axial conformer where these groups are in a 1,3-diaxial arrangement.[1][2]

-

Dipole Minimization: The axial conformation can lead to a lower overall molecular dipole moment compared to the equatorial conformer, which is energetically favorable, particularly in non-polar solvents.[1][2]

-

Steric Repulsion: While stereoelectronic effects are often dominant, steric clashes between the fluorine atom and other substituents on the ring can influence the conformational equilibrium.[1]

These intricate interactions are highly sensitive to the substitution pattern on the piperidine ring, the nature of the N-substituent, and the polarity of the solvent.

Quantitative Conformational Analysis

The energetic preference for the axial or equatorial conformer is quantified by the difference in Gibbs free energy (ΔG). A negative ΔG value indicates a preference for the equatorial conformer, while a positive value favors the axial conformer. The following tables summarize computational and experimental ΔG values for various fluorinated piperidines.

Table 1: Conformational Free Energy Differences (ΔGequatorial→axial) in kcal/mol for 3-Fluoropiperidine Derivatives [1][5][6]

| Compound | N-Substituent | Solvent | ΔG (Gas Phase) | ΔG (Solvent) | Experimental Observation |

| 1 | H | Water | +1.4 | +2.8 | Axial |

| 1A | TFA | Chloroform | +1.2 | +2.1 | Axial |

| 1B | H+Cl- | Water | +4.8 | +1.8 | Axial |

| 3 | H (4-Me) | Water | +1.6 | +2.9 | Axial |

| 3A | TFA (4-Me) | Chloroform | +2.1 | +3.1 | Axial |

| 3B | H+Cl- (4-Me) | Water | +8.6 | +3.9 | Axial |

Table 2: Conformational Free Energy Differences (ΔGequatorial→axial) in kcal/mol for 3,5-Difluoropiperidine Derivatives [1][5][6]

| Compound | N-Substituent | Solvent | ΔG (Gas Phase) | ΔG (Solvent) | Experimental Observation |

| 2 | H | Water | +3.8 | +6.2 | Axial |

| 2A | TFA | Chloroform | +3.2 | +5.1 | Axial |

| 2B | H+Cl- | Water | +6.2 | +3.6 | Axial |

Table 3: Impact of Fluorination on pKa and Lipophilicity (LogP) [7][8][9]

| Compound | pKa | LogP |

| Piperidine | 11.12 | 1.1 |

| 3-Fluoropiperidine | ~9.5 | ~0.6 |

| 4-Fluoropiperidine | ~10.4 | ~0.8 |

| 3,3-Difluoropiperidine | ~7.8 | ~0.5 |

| 4,4-Difluoropiperidine | ~9.1 | ~0.7 |

Experimental and Computational Protocols

A combination of experimental techniques and computational modeling is essential for a thorough understanding of piperidine conformation.

Synthesis of Fluorinated Piperidines

The synthesis of fluorinated piperidines often requires specialized fluorinating reagents and strategies to control stereochemistry. A general approach for the synthesis of 3-fluoropiperidine is outlined below.

Protocol: Synthesis of 3-Fluoropiperidine (General Procedure) [10][11]

-

Starting Material: Commercially available N-protected-3-hydroxypiperidine.

-

Fluorination: Deoxyfluorination is a common method. A solution of the N-protected-3-hydroxypiperidine in an anhydrous aprotic solvent (e.g., dichloromethane) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon). A deoxyfluorinating agent, such as diethylaminosulfur trifluoride (DAST), is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

-

Deprotection: The N-protecting group (e.g., Boc, Cbz) is removed under appropriate conditions (e.g., trifluoroacetic acid for Boc, hydrogenation for Cbz) to yield 3-fluoropiperidine, often as a salt (e.g., hydrochloride or trifluoroacetate).

NMR Spectroscopy for Conformational Analysis

NMR spectroscopy is the primary tool for studying the conformation of fluorinated piperidines in solution.[1][12][13] Key parameters include:

-

1H-19F Coupling Constants (JHF): The magnitude of three-bond (3JHF) and two-bond (2JHF) coupling constants is highly dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. Large 3JHF values are indicative of an anti-periplanar relationship, often seen in axial-axial or equatorial-equatorial arrangements, while smaller values suggest a gauche relationship.

-

1H-1H Coupling Constants (JHH): Vicinal coupling constants between protons on the piperidine ring provide information about their dihedral angles and thus the ring's chair conformation.

-

Nuclear Overhauser Effect (NOE): Through-space correlations observed in NOESY or HOESY experiments can confirm the spatial proximity of atoms, helping to distinguish between axial and equatorial substituents.

Protocol: NMR Analysis of a Fluorinated Piperidine

-

Sample Preparation: Dissolve 5-10 mg of the fluorinated piperidine in a suitable deuterated solvent (e.g., CDCl3, D2O, DMSO-d6) in an NMR tube.

-

1H NMR: Acquire a standard one-dimensional 1H NMR spectrum to observe the chemical shifts and coupling patterns of the protons.

-

19F NMR: Acquire a one-dimensional 19F NMR spectrum (proton-decoupled) to determine the chemical shift of the fluorine atom(s).

-

1H-1H COSY: Acquire a 2D COSY spectrum to establish proton-proton connectivity within the piperidine ring.

-

1H-19F HSQC/HMBC: Acquire 2D heteronuclear correlation spectra to correlate fluorine signals with directly attached (HSQC) or long-range coupled (HMBC) protons.

-

NOESY/HOESY: Acquire a 2D NOESY (for 1H-1H) or HOESY (for 1H-19F) spectrum to identify through-space interactions.

-

Data Analysis: Integrate peaks, measure chemical shifts, and extract coupling constants. Use these parameters to determine the preferred chair conformation and the axial/equatorial orientation of the fluorine substituent.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation of a molecule, including precise bond lengths, bond angles, and torsional angles.[14]

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the fluorinated piperidine, often as a salt to promote crystallization, by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final structural model.

-

Analysis: Analyze the refined structure to determine the piperidine ring conformation and the precise geometry of the molecule.

Determination of pKa and Lipophilicity (LogP)

The acidity (pKa) and lipophilicity (LogP) are crucial physicochemical properties that are significantly influenced by fluorination.

Protocol: pKa Determination by Potentiometric Titration [5][15][16]

-

Sample Preparation: Prepare a standard solution of the fluorinated piperidine hydrochloride of known concentration (e.g., 0.01 M) in deionized water.

-

Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Protocol: LogP Determination by Shake-Flask Method [17][18][19]

-

Partitioning: Prepare a biphasic system of n-octanol and water (or a buffer of physiological pH). Add a known amount of the fluorinated piperidine and shake vigorously to allow for partitioning between the two phases.

-

Separation and Quantification: Separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., GC-MS, LC-MS, or 19F NMR).

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Conclusion

The introduction of fluorine into the piperidine ring provides a powerful strategy to modulate its conformational preferences through a delicate balance of stereoelectronic and electrostatic interactions. The tendency for fluorine to adopt an axial position, driven primarily by hyperconjugation and electrostatic stabilization, allows for the design of conformationally rigid molecules with tailored physicochemical properties. A thorough understanding and application of the principles and methodologies outlined in this guide are essential for leveraging the full potential of fluorination in the development of next-generation therapeutics. By combining experimental data with computational insights, researchers can rationally design and synthesize novel fluorinated piperidines with optimized biological activity and drug-like properties.

References

- 1. d-nb.info [d-nb.info]

- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. scientificupdate.com [scientificupdate.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. applications.emro.who.int [applications.emro.who.int]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 18. LogP / LogD shake-flask method [protocols.io]

- 19. researchgate.net [researchgate.net]

The Pharmacological Potential of the 5-Fluoropiperidinyl Scaffold: A Technical Guide Focused on a Potent 5-HT2A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the pharmacological relevance of the 5-fluoropiperidinyl moiety, a structural motif of increasing interest in medicinal chemistry. While 5-Fluoropiperidin-3-ol itself is not extensively characterized as a pharmacologically active agent, its incorporation into larger molecules has led to the development of potent and selective ligands for various biological targets. This guide will focus on a prominent example, 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole , a high-affinity antagonist of the human serotonin 2A (h5-HT2A) receptor, to illustrate the significant potential of this chemical scaffold in drug discovery.

Introduction: The Role of Fluorine in Piperidine-Containing Drug Candidates

The introduction of fluorine into drug candidates can profoundly influence their physicochemical and pharmacokinetic properties. In the context of piperidine-containing molecules, fluorination can significantly lower the pKa of the basic nitrogen atom. This reduction in basicity can lead to improved oral absorption and bioavailability, key attributes for successful drug development. The 5-fluoropiperidinyl scaffold, therefore, represents a valuable building block for designing novel therapeutics with enhanced drug-like properties.

Featured Compound: 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole

To exemplify the pharmacological utility of the 5-fluoropiperidinyl core, this guide focuses on the potent and selective h5-HT2A receptor antagonist, 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole. The serotonin 2A receptor is a well-validated target for the treatment of various neuropsychiatric disorders, including schizophrenia and depression.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole, demonstrating its high affinity and favorable pharmacokinetic profile.

| Parameter | Value | Species | Receptor/Assay Condition |

| Binding Affinity (Ki) | 0.06 nM | Human | h5-HT2A Receptor |

Table 1: In Vitro Binding Affinity of 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole.

| Parameter | Value | Species | Administration Route |

| Oral Bioavailability (F) | 80% | Rat | Oral Gavage |

| Half-life (t1/2) | 12 hours | Rat | Intravenous |

Table 2: Pharmacokinetic Properties of 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole in Rats.[1][2][3][4]

Signaling Pathway of the 5-HT2A Receptor

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by an agonist, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses.

Caption: 5-HT2A Receptor Gq/11 Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize compounds like 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole.

Radioligand Binding Assay for h5-HT2A Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the human 5-HT2A receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the h5-HT2A receptor.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the recombinant human 5-HT2A receptor.

-

Radioligand: [3H]-Ketanserin (a selective 5-HT2A receptor antagonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: Mianserin (10 µM).

-

Test Compound: 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole at various concentrations.

-

Instrumentation: Scintillation counter, 96-well microplates, filtration apparatus.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

-

Total Binding: 25 µL of assay buffer.

-

Non-specific Binding: 25 µL of 10 µM mianserin.

-

Test Compound: 25 µL of the test compound at various concentrations.

-

-

Add 25 µL of [3H]-Ketanserin (final concentration ~1-2 nM) to all wells.

-

Add 200 µL of the membrane preparation to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in assay buffer, using a cell harvester.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Radioligand Binding Assay Workflow.

Oral Bioavailability Study in Rats

This protocol outlines a typical in vivo study to determine the oral bioavailability of a test compound in rats.

Objective: To determine the percentage of an orally administered dose of a test compound that reaches systemic circulation.

Materials:

-

Animal Model: Male Sprague-Dawley rats (250-300g).

-

Test Compound: 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole.

-

Formulation:

-

Intravenous (IV): Solubilized in a suitable vehicle (e.g., 20% Solutol HS 15 in saline).

-

Oral (PO): Suspended in a suitable vehicle (e.g., 0.5% methylcellulose in water).

-

-

Dosing Equipment: Syringes, IV catheters, oral gavage needles.

-

Blood Collection: Heparinized tubes.

-

Analytical Method: A validated LC-MS/MS method for the quantification of the test compound in plasma.

Procedure:

-

Animal Acclimation: Acclimate rats to the housing conditions for at least 3 days prior to the study. Fast the animals overnight before dosing.

-

Dosing:

-

IV Group (n=3): Administer the test compound via a single bolus injection into the tail vein at a dose of 1 mg/kg.

-

PO Group (n=3): Administer the test compound via oral gavage at a dose of 10 mg/kg.

-

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at the following time points:

-

IV: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

PO: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis:

-

Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC0-∞) for both the IV and PO groups using appropriate pharmacokinetic software.

-

Calculate the oral bioavailability (F) using the following formula: F (%) = (AUCPO / AUCIV) x (DoseIV / DosePO) x 100.

-

Caption: Oral Bioavailability Study Workflow.

Conclusion

The incorporation of a 5-fluoropiperidinyl moiety, as exemplified by the potent h5-HT2A antagonist 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole, represents a promising strategy in modern drug discovery. The fluorine substitution on the piperidine ring favorably modulates the physicochemical properties of the molecule, leading to excellent oral bioavailability. The high affinity and selectivity for its target, combined with favorable pharmacokinetic parameters, underscore the pharmacological relevance of this scaffold. This technical guide provides a comprehensive overview for researchers and drug development professionals, highlighting the potential of 5-fluoropiperidinyl derivatives in the design of novel therapeutics. Further exploration of this chemical space is warranted to unlock its full therapeutic potential across various disease areas.

References

Commercial Availability and Technical Guide for 5-Fluoropiperidin-3-ol

For researchers and professionals in drug development, 5-Fluoropiperidin-3-ol and its derivatives are valuable building blocks in medicinal chemistry. Their utility stems from the favorable modulation of pharmacokinetic properties, such as metabolic stability and bioavailability, that the fluorine atom can impart to a molecule. This technical guide provides an overview of the commercial availability of various isomers of this compound and outlines a general synthetic approach.

Commercial Suppliers and Product Specifications

This compound is commercially available from various suppliers, primarily as its hydrochloride salt and in different stereoisomeric forms. The table below summarizes the available quantitative data from a selection of suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

| Product Name | CAS Number | Supplier | Purity | Quantity |

| (3R,5S)-5-Fluoropiperidin-3-ol hydrochloride | 2490344-75-5 | Echemi, AllBest CO., Ltd., CarboMer, Inc.[1] | Not specified | Not specified |

| trans-4-Fluoropiperidin-3-ol hydrochloride | 955028-83-8 | Fisher Scientific (via eMolecules), Pharmablock[2] | Not specified | 1g |

| (3R,5R)-5-Fluoropiperidin-3-ol hydrochloride | 2418593-37-8 | BLDpharm[3] | Not specified | Not specified |

| (3S,4R)-3-Fluoropiperidin-4-ol hydrochloride | 1443380-89-9 | Ambeed, Inc., Chemenu Inc.[4] | 97% | Not specified |

| 3-Fluoropiperidin-4-ol | 1524707-65-0 | Benchchem[5] | Not specified | Not specified |

| (3S)-3-Fluoropiperidine hydrochloride | 871664-50-5 | Chem-contract[6] | Not specified | Not specified |

Synthetic Approaches: An Overview

The synthesis of fluorinated piperidinols is a key area of research, with a focus on controlling stereochemistry. Enantioselective synthesis is often crucial for isolating the desired biological activity.

General Experimental Protocol for Enantioselective Fluorination

A common strategy for the synthesis of fluorinated piperidinols involves the enantioselective fluorination of a piperidinone precursor, followed by reduction. The following is a generalized protocol based on reported methodologies.[7]

Materials:

-

N-Boc-piperidinone precursor

-

Fluorinating agent (e.g., N-Fluorobenzenesulfonimide - NFSI)

-

Chiral catalyst (e.g., cinchona alkaloid derivatives or chiral primary amines)

-

Solvent (e.g., Tetrahydrofuran - THF)

-

Reducing agent (e.g., Sodium borohydride - NaBH₄)

-

Methanol (for reduction)

Procedure:

-

Fluorination: The N-Boc-piperidinone precursor is dissolved in an appropriate solvent such as THF.

-

The chiral catalyst is added to the solution.

-

The fluorinating agent (e.g., NFSI) is then added, and the reaction is stirred at a controlled temperature (e.g., 0 °C to room temperature) for a specified time (e.g., 24 hours), monitoring for completion by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is quenched and the fluorinated intermediate is extracted and purified.

-

Reduction: The purified fluorinated piperidinone is dissolved in a solvent like methanol.

-

A reducing agent, such as sodium borohydride, is added portion-wise at a low temperature (e.g., 0 °C).

-

The reaction is stirred until completion, typically for a few hours.

-

Final Purification: The reaction is quenched, and the final product, the fluoropiperidinol, is extracted and purified, often by crystallization to yield enantiopure material.

Applications in Drug Discovery

Fluorinated piperidine motifs are integral to the development of various therapeutic agents. The introduction of fluorine can significantly enhance binding affinity, selectivity, and metabolic stability. For instance, derivatives of 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles have been developed as high-affinity, selective, and orally bioavailable antagonists for the human 5-HT(2A) receptor.[8][9] In these compounds, the fluorine atom on the piperidine ring was crucial for improving oral bioavailability by reducing the pKa of the basic nitrogen.[8] Furthermore, fluorinated piperidines have been explored as ligands for the human 5-HT1D receptor and as potential norepinephrine/serotonin reuptake inhibitors.[10][11]

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and application of a this compound derivative in a drug discovery context.

References

- 1. (3R,5S)-5-Fluoropiperidin-3-ol hydrochloride Suppliers, Get (3R,5S)-5-Fluoropiperidin-3-ol hydrochloride 2490344-75-5 Supply from ECHEMI Page 45 [echemi.com]

- 2. eMolecules trans-4-fluoropiperidin-3-ol;hydrochloride | 955028-83-8 | | Fisher Scientific [fishersci.com]

- 3. 2418593-37-8|(3R,5R)-5-Fluoropiperidin-3-ol hydrochloride|BLD Pharm [bldpharm.com]

- 4. (3S,4R)-3-fluoropiperidin-4-ol hydrochloride - 97% (CAS No. 1443380-89-9) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 5. 3-Fluoropiperidin-4-ol | 1524707-65-0 | Benchchem [benchchem.com]

- 6. chem-contract.com [chem-contract.com]

- 7. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists. | Semantic Scholar [semanticscholar.org]

- 10. The Synthesis of (S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1 H-indazole, a Norepinephrine/Serotonin Reuptake Inhibitor for the Treatment of … | Chemsrc ID:566961 [m.chemsrc.com]

- 11. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Fluoropiperidin-3-ol from Piperidin-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of 5-Fluoropiperidin-3-ol, a valuable building block in medicinal chemistry, starting from commercially available piperidin-3-one. The synthetic route involves four key steps: N-protection of the piperidine nitrogen, electrophilic fluorination at the C-5 position, stereoselective reduction of the ketone, and final deprotection to yield the target compound. This protocol is designed to be a practical guide for researchers in drug discovery and development, offering clear methodologies and expected outcomes based on analogous reactions reported in the scientific literature.

Introduction

Fluorinated piperidine scaffolds are of significant interest in modern drug discovery. The introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles. This compound, in particular, offers multiple points for further diversification, making it a versatile intermediate for the synthesis of novel therapeutic agents. This application note outlines a reliable synthetic pathway to access this important molecule.

Overall Synthetic Scheme

The synthesis of this compound from piperidin-3-one is accomplished via a four-step sequence as illustrated below.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-oxopiperidine-1-carboxylate (N-Boc-piperidin-3-one)

This initial step protects the secondary amine of piperidin-3-one with a tert-butyloxycarbonyl (Boc) group, preventing unwanted side reactions in subsequent steps.

Materials:

-

Piperidin-3-one hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of piperidin-3-one hydrochloride (1.0 eq) in DCM, add triethylamine (2.2 eq) at 0 °C and stir for 15 minutes.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain N-Boc-piperidin-3-one as a solid.

| Reactant | Molecular Weight ( g/mol ) | Equivalents | Purity | Expected Yield |

| Piperidin-3-one HCl | 135.61 | 1.0 | >98% | - |

| Di-tert-butyl dicarbonate | 218.25 | 1.1 | >98% | - |

| Product | ||||

| N-Boc-piperidin-3-one | 199.25 | - | >95% | 85-95% |

Step 2: Synthesis of tert-butyl 5-fluoro-3-oxopiperidine-1-carboxylate (N-Boc-5-fluoropiperidin-3-one)

This step introduces the fluorine atom at the C-5 position via an electrophilic fluorination using Selectfluor®.

Materials:

-

N-Boc-piperidin-3-one

-

Selectfluor® (F-TEDA-BF₄)

-

Acetonitrile (MeCN) or other suitable aprotic solvent

-

Basic alumina

Procedure:

-

In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-piperidin-3-one (1.0 eq) in anhydrous acetonitrile.

-

Add Selectfluor® (1.1-1.5 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a short plug of basic alumina to remove excess Selectfluor® and polar byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford N-Boc-5-fluoropiperidin-3-one.

| Reactant | Molecular Weight ( g/mol ) | Equivalents | Purity | Expected Yield |

| N-Boc-piperidin-3-one | 199.25 | 1.0 | >95% | - |

| Selectfluor® | 354.26 | 1.2 | >95% | - |

| Product | ||||

| N-Boc-5-fluoro-3-oxopiperidone | 217.24 | - | >90% | 50-70% |

Step 3: Synthesis of tert-butyl 5-fluoro-3-hydroxypiperidine-1-carboxylate (N-Boc-5-fluoropiperidin-3-ol)

The ketone functionality is reduced to a hydroxyl group in this step. The choice of reducing agent can influence the diastereoselectivity of the product. Sodium borohydride is a common and effective reagent for this transformation.

Materials:

-

N-Boc-5-fluoropiperidin-3-one

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Dissolve N-Boc-5-fluoropiperidin-3-one (1.0 eq) in methanol at 0 °C.

-

Slowly add sodium borohydride (1.5 eq) in small portions to the solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography to separate diastereomers if necessary.

| Reactant | Molecular Weight ( g/mol ) | Equivalents | Purity | Expected Yield |

| N-Boc-5-fluoro-3-oxopiperidone | 217.24 | 1.0 | >90% | - |

| Sodium borohydride | 37.83 | 1.5 | >98% | - |

| Product | ||||

| N-Boc-5-fluoropiperidin-3-ol | 219.26 | - | >95% | 80-95% |

Step 4: Synthesis of this compound

The final step involves the removal of the N-Boc protecting group under acidic conditions to yield the target compound.

Materials:

-

N-Boc-5-fluoropiperidin-3-ol

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve N-Boc-5-fluoropiperidin-3-ol (1.0 eq) in DCM.

-

Add trifluoroacetic acid (5-10 eq) or 4M HCl in 1,4-dioxane (5-10 eq) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of water and basify to pH 8-9 with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

-

Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to afford this compound.

| Reactant | Molecular Weight ( g/mol ) | Equivalents | Purity | Expected Yield |

| N-Boc-5-fluoropiperidin-3-ol | 219.26 | 1.0 | >95% | - |

| Trifluoroacetic acid | 114.02 | 10 | >99% | - |

| Product | ||||

| This compound | 119.14 | - | >95% | >90% |

Data Presentation

The following table summarizes the key transformations and expected yields for the synthesis of this compound.

| Step | Transformation | Key Reagents | Expected Yield Range |

| 1 | Piperidin-3-one → N-Boc-piperidin-3-one | (Boc)₂O, Base | 85-95% |

| 2 | N-Boc-piperidin-3-one → N-Boc-5-fluoro-3-oxopiperidone | Selectfluor® | 50-70% |

| 3 | N-Boc-5-fluoro-3-oxopiperidone → N-Boc-5-fluoropiperidin-3-ol | NaBH₄ | 80-95% |

| 4 | N-Boc-5-fluoropiperidin-3-ol → this compound | TFA or HCl | >90% |

Logical Relationship of Key Steps

Caption: Logical flow of the synthetic strategy.

Conclusion